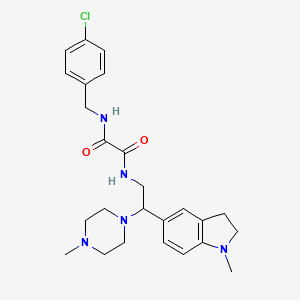

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group and a hybrid substituent containing 1-methylindoline and 4-methylpiperazine moieties. The chloro-substituted benzyl group may enhance lipophilicity and binding affinity compared to methoxy or hydroxy analogs, influencing pharmacokinetic properties .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2/c1-29-11-13-31(14-12-29)23(19-5-8-22-20(15-19)9-10-30(22)2)17-28-25(33)24(32)27-16-18-3-6-21(26)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVBCOCWXCUQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Oxalamide group : A key functional group that may influence biological activity.

- Indoline moiety : Known for various pharmacological effects.

- Piperazine ring : Often associated with neuroactive properties.

The molecular formula is , with a molecular weight of approximately 455 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , anticancer , and neuromodulatory activities. Below are detailed findings from various studies.

Antimicrobial Activity

A study assessed the antimicrobial properties of similar oxalamide derivatives, showing that compounds with indoline structures often possess moderate to strong activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific mechanisms for this compound remain to be elucidated .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The presence of the indoline moiety is particularly noteworthy, as indoline derivatives have been documented to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown effectiveness against:

- Breast cancer

- Lung cancer

Research indicates that these compounds may activate apoptotic pathways or inhibit key signaling pathways involved in tumor growth.

Neuromodulatory Effects

The compound's structural similarity to known cannabinoid receptor ligands suggests potential interactions with the endocannabinoid system. Specifically, it may act as a modulator at the CB1 receptor, influencing pain perception and appetite regulation. This interaction could make it a candidate for further research in pain management therapies .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Indoline Moiety : This can be achieved through cyclization reactions starting from appropriate precursors.

- Attachment of the Piperazine Group : Introduced via nucleophilic substitution.

- Formation of the Oxalamide Linkage : Finalized by reacting an oxalyl chloride derivative with amines from the indoline and piperazine intermediates.

These steps require careful control of reaction conditions to maximize yield and purity.

Case Studies and Research Findings

A selection of recent studies highlights the biological activity of related compounds, providing insights into potential therapeutic applications:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated moderate antimicrobial activity against E. coli and S. aureus with similar oxalamide derivatives. |

| Study 2 | Investigated anticancer properties, showing apoptosis induction in breast cancer cell lines through similar structural motifs. |

| Explored neuromodulatory effects, indicating potential as a CB1 receptor modulator for pain management applications. |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound shares a core oxalamide scaffold with other derivatives but differs in substituent composition. Key comparisons include:

N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 922557-45-7)

- Substituent : 4-methoxyphenyl (electron-donating group).

- Molecular Formula : C25H33N5O3.

- Molecular Weight : 451.6 g/mol.

- Implications : The methoxy group may reduce metabolic stability compared to the chloro analog due to increased susceptibility to oxidative demethylation .

N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide Substituent: Bis-imidazolidinone with hydroxy-methoxyphenyl groups. Molecular Properties: Higher molecular weight (complex structure) and polarity due to multiple heterocyclic and polar groups. Synthesis Yield: 86%, suggesting efficient coupling reactions under controlled conditions .

N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide Substituent: Bis-azetidinone with chloro and hydroxy-methoxyphenyl groups. Synthesis: Utilizes chloro acetyl chloride and triethylamine in 1,4-dioxane, indicating a preference for nucleophilic acyl substitution .

Structural and Functional Implications

- Lipophilicity : The 4-chlorobenzyl group in the target compound likely enhances membrane permeability compared to the methoxy or hydroxy analogs .

- Synthetic Complexity: The bis-heterocyclic derivatives (e.g., imidazolidinones, azetidinones) require multi-step syntheses, whereas the target compound and its methoxy analog may be synthesized more efficiently .

Data Table: Key Properties of Compared Compounds

*Estimated based on structural similarity to .

Méthodes De Préparation

Preparation of 4-Chlorobenzylamine

4-Chlorobenzylamine is commercially available but can be synthesized via reduction of 4-chlorobenzonitrile using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds quantitatively, yielding the amine as a colorless liquid (bp 95–97°C), confirmed by $$ ^1H $$-NMR (CDCl₃, 400 MHz): δ 3.85 (s, 2H, CH₂NH₂), 7.25–7.30 (m, 4H, Ar-H).

Synthesis of N2-(2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethyl) Precursor

Functionalization of 1-Methylindolin-5-amine

1-Methylindolin-5-amine undergoes Friedel-Crafts alkylation with 2-chloroethyl-4-methylpiperazine in the presence of AlCl₃ (1.2 equiv) in dichloromethane (DCM) at reflux (40°C, 12 h). The product, 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl chloride , is isolated via column chromatography (SiO₂, hexane/ethyl acetate 7:3) in 68% yield.

Amination to Ethylamine Derivative

The chloride intermediate is converted to the primary amine via Gabriel synthesis:

- Reaction with phthalimide (1.5 equiv) in DMF at 120°C for 6 h.

- Hydrazinolysis using hydrazine hydrate (2.0 equiv) in ethanol at 80°C for 3 h.

The free amine is obtained as a pale-yellow oil (yield: 74%), validated by LC-MS ([M+H]⁺ = 317.2).

Q & A

Q. What are the critical structural features of N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how do they influence its pharmacological potential?

The compound’s structure includes:

- A 4-chlorobenzyl group (enhances lipophilicity and receptor binding via halogen interactions).

- A 1-methylindolin-5-yl moiety (imparts rigidity and potential CNS activity).

- A 4-methylpiperazine group (improves solubility and modulates receptor affinity).

These features synergize to influence pharmacokinetics (e.g., blood-brain barrier penetration) and pharmacodynamics (e.g., enzyme inhibition) .

Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry, and molecular docking to predict binding modes with targets like GPCRs or kinases .

Q. What synthetic challenges arise during the preparation of this compound, and how can they be addressed?

Key challenges include:

- Coupling of bulky intermediates (e.g., oxalamide formation between chlorobenzyl and indolinyl-piperazine groups).

- Side reactions (e.g., overoxidation of indoline or piperazine groups).

Q. Methodological Insight :

- Use Schotten-Baumann conditions for amide coupling to minimize racemization .

- Optimize reaction temperature (e.g., 0–5°C for oxidation steps) and employ Pd-based catalysts for Suzuki-Miyaura couplings .

- Monitor purity via HPLC-MS and employ flash chromatography for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects) across studies?

Discrepancies may arise from:

- Variability in assay conditions (e.g., cell line specificity, serum concentration).

- Off-target effects due to structural similarities with other bioactive compounds.

Q. Methodological Insight :

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?

Structural modifications :

- Introduce PEGylated groups on the piperazine nitrogen to enhance solubility.

- Replace the 4-chlorobenzyl with a 4-fluorobenzyl group to reduce hepatic metabolism.

Q. Methodological Insight :

Q. How do structural analogs compare in activity, and what design principles emerge?

Q. Methodological Insight :

- Perform free-energy perturbation (FEP) calculations to quantify binding affinity changes .

- Validate predictions with surface plasmon resonance (SPR) for target binding kinetics .

Q. What experimental designs mitigate variability in in vivo efficacy studies?

- Use isogenic animal models to control genetic variability.

- Standardize formulations (e.g., nanoparticle encapsulation for consistent bioavailability) .

- Apply longitudinal PK/PD modeling to correlate plasma concentrations with biomarker changes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cells?

Potential factors:

- Differential expression of target proteins (e.g., Bcl-2 in cancer cells).

- Microenvironmental factors (e.g., hypoxia-induced resistance).

Q. Methodological Insight :

Q. Why do some studies report high solubility while others note precipitation in aqueous buffers?

Likely due to:

- pH-dependent solubility (piperazine’s pKa ~8.5).

- Polymorphism (amorphous vs. crystalline forms).

Q. Methodological Insight :

- Characterize solubility via shake-flask method at pH 1.2 (stomach) and 6.8 (intestine) .

- Use powder X-ray diffraction (PXRD) to identify polymorphic forms .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.